molecular formula C7H5NO4 B151974 5-Nitrofuran-2-acrylaldehyde CAS No. 52661-56-0

5-Nitrofuran-2-acrylaldehyde

Cat. No. B151974
CAS RN: 52661-56-0
M. Wt: 167.12 g/mol
InChI Key: DXWCZMGIIFEEPU-OWOJBTEDSA-N
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Description

5-Nitrofuran-2-acrylaldehyde is a chemical compound that is part of the furan family, characterized by a nitro group attached to the furan ring. This compound and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 5-Nitrofuran-2-acrylaldehyde derivatives has been explored in several studies. For instance, the synthesis of cis- and trans-3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their functional derivatives was achieved by treating cis-3-(5-nitro-2-furyl)-2-(2-furyl)-acrylic acid with bromine in refluxing carbon tetrachloride, yielding a mixture of the desired compounds in quantitative yield . Additionally, derivatives of 3-(5-Nitro-2-furyl)acrylonitrile were prepared from 5-nitro-2-furonitrile, leading to the formation of various vinyl-1,2,4-oxadiazoles and -1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of 5-Nitrofuran-2-acrylaldehyde derivatives has been elucidated using various spectroscopic techniques. For example, the derivatives synthesized from the reaction with bromine were further analyzed to determine their steric configurations . In another study, the structure of the metabolic and photochemical hydroxylation products of 5-nitro-2-furancarboxaldehyde derivatives was determined using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

5-Nitrofuran-2-acrylaldehyde and its derivatives undergo a variety of chemical reactions. The compound's reactivity in alkaline and acidic solutions was studied, revealing that it forms an anion of nitronic acid in alkaline solutions, which upon acidification, leads to the formation of (5-nitro-furan-2-yl)-methanediol. This compound then undergoes an irreversible redox ring-opening reaction to form nitrile oxide of alpha-ketoglutaconic acid, which can further hydrolyze or polymerize depending on the pH .

Physical and Chemical Properties Analysis

The thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives, which are structurally related to 5-Nitrofuran-2-acrylaldehyde, were determined using the Knudsen effusion method and combustion bomb calorimetry. These studies provide insights into the vapor pressures, enthalpies of sublimation, and formation enthalpies of these compounds .

Applications and Case Studies

Several studies have explored the potential applications of 5-Nitrofuran-2-acrylaldehyde derivatives. For instance, the 5-nitrofuran-2-ylmethylidene group was investigated as a bioreductively activated prodrug system for diol-containing drugs, with the potential for selective release in hypoxic solid tumors . Another study focused on a novel drug delivery system based on 5-nitro-2-furaldehyde-semicarbazone and a poly(acrylic acid-co-vinyl alcohol) copolymer, which could be used for targeted drug release .

Scientific Research Applications

Application in Honey Analysis

5-Nitro-2-furaldehyde (5-NFA) has been used as a derivatizing agent for nitrofuran metabolites in honey. This method involves magnetic solid-phase extraction and LC-MS/MS for determining nitrofuran metabolite derivatives in honey, showing recoveries of >85% for all analytes (Melekhin et al., 2021).

Thermodynamic Properties

Research has been conducted to determine the thermodynamic properties of isomeric 5-(nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrolphenyl)-2-furyl]acrylic acids. This study aids in understanding the nature of these compounds and contributes to solving practical problems in their synthesis and application (Dibrivnyi et al., 2019).

In Vitro Evaluation of Derivatives

Nitrofuran drugs, including 5-nitro-2-hydrazonylfuran, have been evaluated in vitro for their cytotoxicity, ROS-producing capacity, and antibacterial activity. This research helps in understanding the molecular mechanisms underlying the effects of nitrofuran drugs (Gallardo-Garrido et al., 2020).

Synthesis Methods

Studies have been conducted on the synthesis of furan-2-carboxaldehyde and 5-(substituted-phenyl)-furan-2carboxylic acids using ceric ammonium nitrate. This contributes to the development of safer drugs by replacing the nitro group in nitrofuran heterocycles with a nitrophenyl moiety (Subrahmanya et al., 2003).

Stable Isotope-Labeled Derivatives

Research includes the preparation of carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites for use as internal standards in the quantification of trace levels of nitrofuran residues in animal-origin foods (Delatour et al., 2003).

Interaction with Aldehyde Dehydrogenase

A study on 5-nitrofurans revealed their interaction with aldehyde dehydrogenase (ALDH) across multiple species, which is critical for understanding the biological activity and potential toxicity of 5-nitrofurans (Zhou et al., 2012).

Safety And Hazards

5-Nitrofuran-2-acrylaldehyde may cause skin irritation and eye damage . It should be stored in an inert atmosphere, under -20°C .

properties

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWCZMGIIFEEPU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031099
Record name 5-Nitrofuryl-2-acrolein
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrofuran-2-acrylaldehyde

CAS RN

52661-56-0, 1874-22-2
Record name trans-3-(5-Nitro-2-furyl)acrolein
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Record name 5-Nitrofuryl-2-acrolein
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Record name (E)-3-(5-Nitro-2-furyl)acrylaldehyde
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Record name 5-Nitrofuryl-2-acrolein
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Record name (E)-3-(5-nitro-2-furyl)acrylaldehyde
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Record name 5-nitrofuran-2-acrylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JM Meinig, L Fu, BR Peterson - Angewandte Chemie, 2015 - Wiley Online Library
… To target a biological pathway controlled by the ER, we linked a fluorinated hydrophobic rhodol to 5-nitrofuran-2-acrylaldehyde. In contrast to an untargeted nitrofuran warhead, delivery …
Number of citations: 64 onlinelibrary.wiley.com
C Bailly - Drug Discovery Today, 2019 - Elsevier
… The case of ES1 is particularly interesting because its 5-nitrofuran-2-acrylaldehyde hydrazine moiety functions as an electrophilic warhead that supports endoplasmic-reticulum-…
Number of citations: 31 www.sciencedirect.com
C Ghosh, A Nandi, S Basu - Nanoscale, 2019 - pubs.rsc.org
… , 34 (b) 5-nitrofuran-2-acrylaldehyde as the p97 inhibitor on the ER to … The p97 inhibitor 5-nitrofuran-2-acrylaldehyde (10) was … Finally, 5-nitrofuran-2-acrylaldehyde (10) was conjugated …
Number of citations: 35 pubs.rsc.org
A Kapusterynska, C Bijani, D Paliwoda, L Vendier… - Molecules, 2023 - mdpi.com
… The 5-nitrofuran-2-acrylaldehyde is also an important aldehyde in constructing biologically … of five hydrazones obtained by coupling 5-nitrofuran-2-acrylaldehyde with isoniazid, 1-…
Number of citations: 11 www.mdpi.com
J Wu, Z Shi, L Zhu, J Li, X Han, M Xu… - Advanced Optical …, 2022 - Wiley Online Library
… [ 36 ] Through linking a fluorinated hydrophobic rhodol to 5-nitrofuran-2-acrylaldehyde (dye 24), these fluorophores are exceptionally bright, with Φ of around 0.8, and it was found that …
Number of citations: 39 onlinelibrary.wiley.com
Y Shi, S Wang, J Wu, X Jin, J You - Journal of Controlled Release, 2021 - Elsevier
… 12B) consists of tridentate triazine, 5-nitrofuran-2-acrylaldehyde (ER stress inducer and p97 inhibitor), 5-fluorouracil (5-FU, nuclear DNA damaging drug), and ER-targeting fluorophore …
Number of citations: 47 www.sciencedirect.com
S Guan, Q Zhang, J Bao, R Hu, T Czech… - Current Drug …, 2019 - ingentaconnect.com
… The NPs consist of a fluorescent dansyl group as the ER targeting moiety, 5-nitrofuran-2acrylaldehyde as a p97 inhibitor, and 5-FU as a nuclear DNA damaging drug. These NPs self-…
Number of citations: 5 www.ingentaconnect.com
B Dutta, KC Barick, PA Hassan - Advances in Colloid and Interface Science, 2021 - Elsevier
One of the challenges in cancer chemotherapy is the low target to non-target ratio of therapeutic agents which incur severe adverse effect on the healthy tissues. In this regard, …
Number of citations: 77 www.sciencedirect.com
Y Liu, HR Jia, X Han, FG Wu - Smart Materials in Medicine, 2021 - Elsevier
… They designed a tridentate triazine molecule containing a dansyl group (serving as an ER-homing agent and a fluorescent tag), 5-nitrofuran-2-acrylaldehyde (a p97 inhibitor to induce …
Number of citations: 13 www.sciencedirect.com
P Kumari - 2020 - Department of Biosciences and …
Number of citations: 0

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